Product packaging for alpha-1,2,4-Triazol-1-yl-p-chloroanisole(Cat. No.:)

alpha-1,2,4-Triazol-1-yl-p-chloroanisole

Cat. No.: B8414319
M. Wt: 209.63 g/mol
InChI Key: VBOZZWUWPLJUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-1,2,4-Triazol-1-yl-p-chloroanisole is a chemical compound for research and development purposes. The 1,2,4-triazole moiety is a significant scaffold in pharmaceutical and agrochemical research, known for its role in molecules with diverse biological activities. These activities can include antifungal, antibacterial, and anticancer effects, making triazole derivatives a valuable subject for investigative studies . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the product's specifications and safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN3O B8414319 alpha-1,2,4-Triazol-1-yl-p-chloroanisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-1,2,4-triazole

InChI

InChI=1S/C9H8ClN3O/c10-8-1-3-9(4-2-8)14-7-13-6-11-5-12-13/h1-6H,7H2

InChI Key

VBOZZWUWPLJUKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=NC=N2)Cl

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of Alpha 1,2,4 Triazol 1 Yl P Chloroanisole

Established and Evolving Synthetic Pathways to alpha-1,2,4-Triazol-1-yl-p-chloroanisole

The creation of the target compound generally involves two key strategic stages: the synthesis of the 1,2,4-triazole (B32235) heterocycle and the attachment of the alpha-substituted p-chloroanisole moiety. This is typically achieved through the N-alkylation of the pre-formed 1,2,4-triazole ring with a suitable electrophile containing the p-chloroanisole group. researchgate.net

The 1,2,4-triazole ring is a vital component of many biologically active compounds and its synthesis has been extensively studied. chemmethod.comnih.gov Various methods have been developed, utilizing different nitrogen sources and reaction mechanisms to construct the five-membered ring. frontiersin.orgnih.gov

Common precursors for the nitrogen atoms in the ring include amidines, hydrazones, and aryl diazonium salts. frontiersin.orgnih.gov For instance, a one-pot, two-step process can yield 1,3,5-trisubstituted-1,2,4-triazoles from carboxylic acids and amidines with high regioselectivity. frontiersin.orgnih.gov Another established method involves the conversion of hydrazones into 1,2,4-triazoles by combining them with amines in the presence of an iodine/tert-butyl hydroperoxide (I₂/TBHP) system, which proceeds in high yield. frontiersin.orgnih.gov More recently, metal-free reactions using aryl diazonium salts have been developed, highlighting the evolution of synthetic strategies. frontiersin.orgnih.gov

Table 1: Key Synthetic Strategies for the 1,2,4-Triazole Ring

Nitrogen Source/PrecursorReaction Type/ReagentsKey AdvantagesReference
Amidines & Carboxylic AcidsOne-pot, two-step condensation/cyclizationHigh regioselectivity, good tolerance of functional groups frontiersin.orgnih.gov
Hydrazones & AminesIodine-catalyzed oxidative cyclization (I₂/TBHP)Metal-free, high yields, wide substrate scope frontiersin.orgnih.gov
Amides & NitrilesCopper-catalyzed cascade addition-oxidation-cyclizationFacile one-pot method, uses O₂ as an oxidant frontiersin.orgnih.gov
Aryl Diazonium Salts & IsocyanatesMetal-free decarboxylation and cyclizationUtilizes readily available starting materials frontiersin.orgnih.gov

The introduction of the p-chloroanisole substituent is typically accomplished via a nucleophilic substitution reaction. researchgate.net This involves the N-alkylation of the 1,2,4-triazole ring, where the triazole acts as a nucleophile, attacking an electrophilic carbon atom bearing the p-chloroanisole group and a suitable leaving group.

A common synthetic route for analogous triazole fungicides involves the reaction of 1,2,4-triazole with a halo-ketone precursor. researchgate.net For the target compound, a plausible pathway would involve the reaction of 1,2,4-triazole with a molecule such as 2-chloro-1-(4-methoxyphenyl)ethan-1-one, followed by further modifications. The synthesis of prothioconazole, a related fungicide, utilizes the reaction between 1,2,4-triazole and 2-chloro-1-(1-chlorocyclopropyl)ethanone, demonstrating the efficacy of this N-alkylation strategy. researchgate.net The reaction is often carried out in the presence of a base to deprotonate the triazole, thereby increasing its nucleophilicity. researchgate.net

Regioselectivity: The 1,2,4-triazole ring possesses two potentially nucleophilic nitrogen atoms (N1 and N4), leading to the possibility of forming two different regioisomers upon alkylation. However, the alkylation of 1H-1,2,4-triazole typically proceeds via an SN2 mechanism, favoring substitution at the N1 position. slideshare.net The choice of catalyst can also exert significant control over the regiochemical outcome. For instance, in the cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas Cu(II) catalysis produces 1,5-disubstituted isomers. isres.orgorganic-chemistry.org This catalyst-dependent selectivity provides a powerful tool for directing the synthesis towards the desired isomer. organic-chemistry.org

Stereochemical Control: The "alpha" carbon atom in this compound constitutes a stereocenter, meaning the compound can exist as a pair of enantiomers. Many triazole-based fungicides are chiral, and their stereoisomers often exhibit different biological activities and toxicities. researchgate.net For example, the fungicide difenoconazole (B1670550) has two chiral centers and four stereoisomers. researchgate.net Research has shown that for difenoconazole, the most active stereoisomer against pathogens is also the least toxic to non-target organisms. researchgate.net This underscores the critical importance of stereochemical control in the synthesis of such compounds. Achieving a single, desired stereoisomer can be approached through asymmetric synthesis, employing chiral catalysts or auxiliaries, or by resolving a racemic mixture after synthesis.

To maximize the yield and purity of the final product while minimizing reaction time and environmental impact, the optimization of reaction parameters is essential. Key parameters include temperature, solvent, reaction time, the ratio of reactants, and the choice of catalyst or base. researchgate.netbroadinstitute.org

The use of microwave irradiation has emerged as a powerful technique to accelerate organic reactions. rsc.org In the synthesis of triazole derivatives, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating. rsc.org Phase transfer catalysts (PTCs) like crown ethers or quaternary ammonium (B1175870) salts can also significantly enhance reaction efficiency, particularly in biphasic systems, by facilitating the transport of the triazole anion to the organic phase, leading to near-quantitative yields under mild conditions. researchgate.net

Table 2: Optimization of Reaction Parameters in Triazole Synthesis

ParameterEffect on ReactionOptimization StrategyReference
TemperatureAffects reaction rate and selectivity. Higher temperatures can lead to side products.Systematic screening to find the lowest effective temperature. Use of microwave heating for controlled, rapid energy input. broadinstitute.orgrsc.org
SolventInfluences solubility of reactants, reaction rate, and regioselectivity.Screening a range of solvents with varying polarities (e.g., Toluene, DMF, Acetonitrile). broadinstitute.org
CatalystIncreases reaction rate and can control selectivity.Testing different catalysts (e.g., Cu(I), Ag(I)) and optimizing catalyst loading to minimize cost and waste. isres.orgorganic-chemistry.org
Base/Acid Binding AgentActivates the nucleophile (triazole) and neutralizes acid byproducts.Choice of base (e.g., K₂CO₃, DBU) can influence regioselectivity and yield. researchgate.netslideshare.net
Heating MethodConventional heating vs. microwave irradiation.Microwave assistance can drastically reduce reaction times and improve yields. rsc.org

Advanced Synthetic Approaches and Sustainable Chemical Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. This involves the use of advanced catalytic systems and green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials. consensus.appresearchgate.netnih.gov

Catalysis is at the forefront of advanced synthesis for triazole-containing molecules. Copper-based catalysts are particularly versatile and widely used. frontiersin.orgisres.org For instance, copper-catalyzed systems can facilitate the synthesis of 1,2,4-triazoles from amidines and various reaction partners like trialkylamines or DMF, using molecular oxygen as a green oxidant. isres.org A facile copper-catalyzed one-pot method has also been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.orgnih.gov

Beyond copper, other catalytic systems offer unique advantages. An amine oxidase-inspired catalyst, mimicking enzymatic processes, has been used for the regioselective synthesis of 1,2,4-triazoles in an atom-economical and environmentally benign manner, producing only water and ammonia (B1221849) as byproducts. rsc.org The principles of green chemistry are further integrated through the use of sustainable reaction media, such as water or glycerol, and alternative energy sources like ultrasound irradiation, which can promote reactions with high efficiency. nih.govconsensus.appresearchgate.net These advanced catalytic and sustainable methods represent the future of synthesizing complex molecules like this compound. mdpi.com

Catalytic Methods in the Synthesis of Triazole-Anisole Conjugates

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic compounds, including 1,2,4-triazoles. Catalysts based on palladium (Pd), copper (Cu), and rhodium (Rh) are instrumental in forming the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds necessary for constructing and functionalizing the triazole core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for the arylation of triazole rings. For instance, halogenated 1,2,4-triazole nucleosides have been successfully coupled with various boronic acids in the 5-position of the triazole ring under Suzuki conditions. researchgate.net This approach allows for the introduction of aryl, vinyl, and methoxyphenyl groups onto the triazole scaffold. researchgate.net Similarly, direct C-H arylation of N-aryl 1,2,3-triazoles has been achieved using palladium catalysts, demonstrating high regioselectivity and tolerance for various functional groups. rsc.orgnih.gov

Copper-catalyzed reactions are also prevalent, particularly in the formation of the triazole ring itself through cycloaddition reactions and in subsequent functionalization. frontiersin.orgmdpi.com The Chan-Lam coupling, for example, facilitates the formation of C-N bonds. Copper can also mediate the amination of triazoles. rsc.org One-pot syntheses of 1,2,4-triazoles from nitriles and hydroxylamine (B1172632) have been developed using copper catalysts, involving sequential N-C and N-N bond formation. mdpi.comnih.gov

Table 1: Transition Metal-Catalyzed Reactions for Triazole Synthesis and Derivatization

Catalyst Type Reaction Type Substrates Key Features
Palladium (Pd) Suzuki-Miyaura Coupling Halogenated triazoles, Boronic acids C-C bond formation, Arylation of the triazole ring. researchgate.net
Palladium (Pd) C-H Arylation N-aryl triazoles, Aryl halides High regioselectivity, Good functional group tolerance. rsc.orgnih.gov
Copper (Cu) Chan-Lam Coupling Triazoles, Boronic acids C-N bond formation.
Copper (Cu) One-Pot Synthesis Nitriles, Hydroxylamine Forms disubstituted 1,2,4-triazoles. mdpi.comnih.gov
Rhodium (Rh) Ring-Opening/Cyclization N-tosyl triazoles Formation of new heterocyclic systems. mdpi.com
Organocatalytic Systems for Triazole Derivatization

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. nih.gov These methods offer advantages such as mild reaction conditions, high regioselectivity, and avoidance of toxic metal residues. nih.govnih.gov

The organocatalytic azide-carbonyl [3+2]-cycloaddition (OrgACC) is a prominent strategy for synthesizing 1,2,3-triazoles. frontiersin.org Tertiary amines, particularly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have proven to be highly effective catalysts for the 1,3-dipolar cycloaddition between azides and α,β-unsaturated esters, leading to regioselective formation of 1,4-disubstituted-1,2,3-triazoles. nih.govfrontiersin.org Similarly, pyrrolidine (B122466) has been used to catalyze the one-pot synthesis of functionalized N-aryl-1,2,3-triazoles from enones and aryl azides. nih.gov These reactions showcase the versatility of amine catalysts in constructing the triazole core. nih.gov The development of these multicomponent strategies under organocatalytic conditions highlights a sustainable and efficient approach to complex triazole derivatives. researchgate.net

Table 2: Organocatalytic Systems in Triazole Synthesis

Organocatalyst Reaction Type Substrates Product Type
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [3+2] 1,3-Dipolar Cycloaddition α,β-Unsaturated esters, Azides Regioselective 1,4-disubstituted-1,2,3-triazoles. nih.govfrontiersin.org
Pyrrolidine [3+2] Cycloaddition/Oxidative Aromatization Enones, Aryl azides Functionalized N-aryl-1,2,3-triazoles. nih.gov
Triethylamine One-Pot Multicomponent Reaction Various starting materials Fused 1,2,3-triazole derivatives. researchgate.net

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of triazole compounds to minimize environmental impact. nih.govnih.govbenthamdirect.comrsc.org This involves the use of safer solvents, reducing reaction times, and improving energy efficiency. benthamdirect.com

Solvent-Free and Aqueous-Phase Reactions

A significant advancement in green synthesis is the move towards solvent-free or aqueous-phase reactions. Solvent-free, or "neat," reactions can offer rapid synthesis times. For example, a "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles has been developed using neat azides and alkynes with a polymer-supported copper(I) catalyst, yielding products in high purity within minutes. researchgate.netnih.gov This method is significantly faster than traditional thermal or microwave-assisted procedures in solution. nih.gov

Water is an ideal green solvent, and its use in triazole synthesis is expanding. consensus.app The synthesis of 1,5-disubstituted 1,2,3-triazoles has been achieved in an aqueous medium under mild conditions. organic-chemistry.org Furthermore, microwave-assisted heating in aqueous solvents has been shown to be effective for preparing bis-1H-1,2,3-triazoles, often yielding pure products directly without the need for extensive purification. mdpi.com The use of aqueous acetonitrile (B52724) has also been identified as an optimal solvent system for the rapid cyclization to form 1-fluoroalkyl-5-substituted-1,2,3-triazoles. acs.org

Table 3: Comparison of Green vs. Traditional Solvents in Triazole Synthesis

Method Solvent Conditions Advantages
Solvent-Free Synthesis None (Neat) Polymer-supported Cu(I) catalyst "Flash" reaction times (minutes), high purity, reduced waste. researchgate.netnih.gov
Aqueous-Phase Synthesis Water Mild conditions, optional microwave heating Environmentally benign, direct product formation, simplified purification. organic-chemistry.orgmdpi.com
Traditional Synthesis Organic Solvents (e.g., DMSO, DMF) Varies (thermal, catalytic) Well-established, but often requires longer reaction times and generates hazardous waste.
Microwave-Assisted and Photochemical Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. nih.gov For example, the synthesis of N-substituted propenamide derivatives incorporating a 1,2,4-triazole ring was achieved in just 33–90 seconds with high yields under microwave irradiation, whereas conventional methods required several hours. nih.gov Similarly, the reaction time for synthesizing certain piperazine-azole-fluoroquinolone-based 1,2,4-triazoles was reduced from 27 hours to 30 minutes. nih.gov The efficiency of microwave heating can significantly decrease reaction times by as much as 200% in some cases. broadinstitute.org

Photochemical synthesis offers another green alternative, enabling reactions to proceed under mild conditions using light as an energy source. rsc.orgresearchgate.net A notable photochemical method for synthesizing 1,2,4-triazoles involves the reaction of diazoalkanes with azodicarboxylates. rsc.org Photoexcitation of the azodicarboxylate generates a triplet species, which then reacts with the diazoalkane to form an azomethine ylide. This intermediate subsequently undergoes a dipolar cycloaddition with a nitrile to yield the 1,2,4-triazole product. rsc.orgresearchgate.netrsc.org This multi-component reaction proceeds under mild conditions and has a broad substrate scope. rsc.orgrsc.org

Table 4: Green Synthesis Techniques for Triazoles

Technique Key Principle Typical Reaction Time Key Advantages
Microwave-Assisted Synthesis Rapid heating via microwave irradiation Seconds to minutes Drastically reduced reaction times, increased yields, high efficiency. nih.govbroadinstitute.org
Photochemical Synthesis Light-induced chemical reaction Varies Mild reaction conditions, unique reaction pathways, high specificity. rsc.orgrsc.org

Targeted Chemical Modifications and Analog Synthesis of the Chemical Compound

The synthesis of analogs of this compound is essential for exploring structure-activity relationships. This often involves the targeted functionalization of the existing molecular scaffold.

Strategies for Aromatic Ring Functionalization on the Anisole (B1667542) Moiety

The p-chloroanisole moiety of the target compound offers a versatile platform for chemical modification. The methoxy (B1213986) (-OCH₃) and chloro (-Cl) substituents on the aromatic ring are ortho-, para-directing groups for electrophilic aromatic substitution, although the methoxy group is a stronger activator. Given that the para position is occupied by the chloro group, electrophilic substitution would be directed to the positions ortho to the methoxy group.

Strategies for functionalization could include:

Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation (e.g., bromination) can be achieved using elemental bromine with a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride. These reactions would further diversify the substitution pattern on the anisole ring.

The synthesis of novel 1,2,4-triazole derivatives often involves multi-step reactions where the aromatic portion is constructed or modified prior to or after the formation of the triazole ring. For instance, in the synthesis of some triazolinone derivatives, various substituents are introduced onto an aromatic precursor which is later incorporated into the final triazole structure. nih.gov This modular approach allows for the systematic variation of substituents on the anisole ring to generate a library of analogs.

Table 5: Potential Aromatic Ring Functionalization Reactions on the Anisole Moiety

Reaction Reagents Expected Position of Substitution Resulting Functional Group
Nitration HNO₃, H₂SO₄ Ortho to methoxy group Nitro (-NO₂)
Bromination Br₂, FeBr₃ Ortho to methoxy group Bromo (-Br)
Friedel-Crafts Acylation R-COCl, AlCl₃ Ortho to methoxy group Acyl (-COR)

Electrophilic Aromatic Substitution Patterns

The p-chloroanisole ring in this compound is amenable to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the methoxy group (-OCH3) and the chlorine atom (-Cl).

The methoxy group is a powerful activating group and an ortho, para-director. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director because of the resonance donation of its lone pair electrons.

In the case of p-chloroanisole, the para position is already occupied by the chlorine atom. Therefore, electrophilic attack is directed to the positions ortho to the methoxy group. The chlorine atom, being at the para position to the methoxy group, will also direct incoming electrophiles to the same ortho positions. This synergistic directing effect strongly favors substitution at the positions adjacent to the methoxy group.

Common electrophilic aromatic substitution reactions that could be envisaged for this scaffold include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The specific conditions for these reactions would need to be carefully optimized to account for the electronic nature of the substituted ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the p-Chloroanisole Ring

Reaction TypeElectrophilePredicted Major Product(s)
NitrationNO₂⁺2-Nitro-4-chloro-1-methoxy-benzene derivative
BrominationBr⁺2-Bromo-4-chloro-1-methoxy-benzene derivative
Friedel-Crafts AcylationRCO⁺2-Acyl-4-chloro-1-methoxy-benzene derivative
Directed ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. The methoxy group is a well-established directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium, deprotonation occurs selectively at the ortho position to the methoxy group.

For this compound, DoM would be expected to occur at the carbon atom adjacent to the methoxy group. The resulting ortho-lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. This method offers a complementary approach to traditional electrophilic aromatic substitution.

Table 2: Potential Functionalizations via Directed ortho-Metalation

ElectrophileIntroduced Functional Group
CO₂Carboxylic acid
I₂Iodine
(CH₃)₃SiClTrimethylsilyl
RCHOHydroxymethyl

Modifications of the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring is a versatile heterocycle that can undergo various modifications, allowing for the fine-tuning of the molecule's properties.

Substitution at Triazole Nitrogen and Carbon Positions

The 1,2,4-triazole ring possesses both nitrogen and carbon atoms that can be sites for substitution. Due to the high electron density, electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms. nih.gov The parent 1H-1,2,4-triazole can be readily protonated at the N4 position. chemicalbook.com Alkylation of 1H-1,2,4-triazole can lead to a mixture of N1 and N4 substituted products, with the regioselectivity being influenced by the reaction conditions. chemicalbook.comguidechem.com For instance, alkylation with alkyl halides in the presence of a base like DBU often yields a majority of the N1-substituted isomer. researchgate.net

The carbon atoms of the 1,2,4-triazole ring are electron-deficient and are thus susceptible to nucleophilic attack, although this generally requires harsh conditions. chemicalbook.com However, functionalization at the carbon positions is often achieved through other synthetic strategies, such as building the substituted triazole ring from acyclic precursors.

Annulation and Fused Heterocyclic Systems

The 1,2,4-triazole ring can serve as a building block for the construction of fused heterocyclic systems. Annulation reactions, where a new ring is fused onto the triazole core, can lead to a diverse range of polycyclic aromatic compounds with interesting biological and photophysical properties. For example, 1,2,4-triazoles can be used in the synthesis of triazolo[4,3-a]pyridines and other related fused systems. rsc.org Such reactions often involve the intramolecular cyclization of suitably functionalized triazole derivatives. These fused systems are prevalent in many biologically active molecules. acs.org

Preparation of Key Intermediates and Precursors for Complex Structures

The this compound scaffold can be considered a key intermediate for the synthesis of more elaborate molecules. The functional handles present on both the aromatic and heterocyclic rings provide opportunities for further chemical transformations.

For instance, the chlorine atom on the anisole ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This would allow for the introduction of a wide array of aryl, alkyl, and amino substituents, thereby expanding the chemical diversity of the core structure.

Furthermore, the triazole moiety can be derivatized to introduce additional functional groups. For example, if the triazole ring were to be synthesized with a handle, such as a carboxyl or amino group, this could be used for further elaboration. 1,2,4-triazole-3-thiones are common intermediates that can be synthesized and then further functionalized to create hybrid molecules. farmaciajournal.comresearchgate.net The synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the fungicide prothioconazole, highlights the importance of N-alkylated triazoles in the preparation of complex bioactive molecules. researchgate.net

Iii. Advanced Spectroscopic and Structural Elucidation of Alpha 1,2,4 Triazol 1 Yl P Chloroanisole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For alpha-1,2,4-Triazol-1-yl-p-chloroanisole, ¹H and ¹³C NMR provide critical data on the electronic environment of each nucleus, while advanced techniques reveal conformational preferences.

In a typical ¹H NMR spectrum, the protons on the triazole ring are expected to appear as distinct singlets in the downfield region (typically δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms. The protons on the p-chloroanisole ring would present as an AA'BB' system, with two doublets in the aromatic region (typically δ 7.0-7.8 ppm). The methoxy (B1213986) group protons would be observed as a sharp singlet in the upfield region (around δ 3.8-4.0 ppm).

The ¹³C NMR spectrum would complement this information, showing distinct signals for each carbon atom. The triazole carbons would resonate at approximately δ 140-155 ppm. The carbons of the p-chloroanisole ring would appear in the δ 115-160 ppm range, with their specific shifts influenced by the chlorine and methoxy substituents. The methoxy carbon would have a characteristic signal around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃.
PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Triazole C-3C-~152.5
Triazole C-5C-~144.0
Triazole H-3H~8.51-
Triazole H-5H~8.08-
Anisole (B1667542) C-1'C-~135.0
Anisole C-2'/C-6'C-~120.5
Anisole H-2'/H-6'H~7.55 (d)-
Anisole C-3'/C-5'C-~129.8
Anisole H-3'/H-5'H~7.00 (d)-
Anisole C-4'C-~159.0
Methoxy (OCH₃)C-~55.8
Methoxy (OCH₃)H~3.85 (s)-

While one-dimensional NMR provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity and stereochemistry of the molecule. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for an unambiguous assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons on the p-chloroanisole ring, showing cross-peaks between the doublets of the AA'BB' system.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Solid-State NMR (SSNMR), particularly using Cross-Polarization Magic-Angle Spinning (CP-MAS), provides invaluable information about the structure of materials in the solid phase. ncl.res.in For this compound, SSNMR can be used to identify the presence of different polymorphic forms, which are distinct crystalline structures of the same compound. nih.gov Polymorphs can exhibit different physical properties, and SSNMR can distinguish them by detecting variations in the chemical shifts and relaxation times of the nuclei due to different molecular packing and intermolecular interactions in the crystal lattice. ncl.res.in The ¹³C and ¹⁵N CP-MAS spectra can provide detailed insights into the supramolecular arrangement, highlighting non-covalent interactions that are averaged out in solution-state NMR.

The bond connecting the p-chloroanisole ring to the nitrogen of the triazole ring is subject to restricted rotation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate this intramolecular motion. ncl.res.in

At low temperatures, the rotation around the C-N bond may be slow on the NMR timescale, potentially leading to the observation of distinct signals for otherwise equivalent protons (e.g., H-2' and H-6'). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals broaden and merge into a single averaged peak. By analyzing the line shape changes and using the Eyring equation, the free energy of activation (ΔG‡) for this rotational barrier can be calculated, providing a quantitative measure of the conformational flexibility of the molecule. researchgate.netnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a molecular fingerprinting technique, providing information about the functional groups and bonding arrangements within a molecule. nih.govrsc.org For this compound, these techniques can confirm the presence of key structural motifs and analyze intermolecular forces like hydrogen bonding. nih.gov

The FTIR and Raman spectra would exhibit characteristic bands corresponding to specific vibrational modes:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (methoxy): Found in the 2850-2960 cm⁻¹ region.

C=N and C=C ring stretching (triazole and anisole): A series of bands in the 1400-1650 cm⁻¹ region.

C-O-C stretching (ether linkage): Strong bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Cl stretching: A characteristic band in the lower frequency region, typically around 700-800 cm⁻¹.

In the solid state, intermolecular hydrogen bonds, such as weak C-H···N interactions between the anisole or triazole C-H bonds and the nitrogen atoms of adjacent triazole rings, can cause shifts in the positions and broadening of the corresponding vibrational bands. fao.orgnih.gov Comparing the spectra in the solid state versus in a non-polar solvent can help identify and characterize these non-covalent interactions. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Anisole & Triazole Rings
Aliphatic C-H Stretch2960 - 2850Methoxy Group (-OCH₃)
C=N / C=C Ring Stretch1650 - 1400Triazole & Anisole Rings
Asymmetric C-O-C Stretch1275 - 1200Aryl Ether
Symmetric C-O-C Stretch1075 - 1020Aryl Ether
C-Cl Stretch800 - 700Aryl Chloride

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the accurate mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. nih.gov Beyond this, tandem mass spectrometry (MS/MS) experiments provide detailed insights into the molecule's fragmentation pathways, which helps to confirm its structure. nih.gov

For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed. The fragmentation pattern is expected to follow logical pathways based on the strengths of the chemical bonds. rsc.org

Loss of N₂: A characteristic fragmentation of triazole rings is the elimination of a neutral nitrogen molecule (N₂), a highly stable species. nih.gov

Cleavage of the C-N bond: The bond between the anisole ring and the triazole ring can cleave, leading to fragments corresponding to the [p-chloroanisole]⁺ ion and the [triazole]⁺ ion.

Fragmentation of the anisole moiety: The p-chloroanisole fragment can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a chlorine radical (•Cl).

Table 3: Predicted Major Fragments in the ESI-HRMS/MS Spectrum of this compound.
m/z (calculated)Proposed Fragment StructureOrigin
224.0480[C₉H₉ClN₃O]⁺ ([M+H]⁺)Parent Ion
196.0429[C₉H₉ClO]⁺[M+H]⁺ - N₂
141.0153[C₇H₆ClO]⁺Cleavage of C-N bond, loss of H
126.0231[C₇H₇O]⁺Fragment [C₇H₆ClO]⁺ - Cl + H
84.0400[C₂H₄N₃]⁺Cleavage of C-N bond

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules within a crystal lattice. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would reveal the relative orientation of the triazole and p-chloroanisole rings. mdpi.com Typically, in such aryl-triazole systems, the two rings are not coplanar, and the dihedral angle between them is a key structural parameter. nih.gov

Furthermore, X-ray crystallography elucidates the network of intermolecular interactions that stabilize the crystal structure. bgu.ac.il These interactions can include:

π-π stacking: Interactions between the aromatic clouds of adjacent triazole or anisole rings. nih.gov

C-H···N hydrogen bonds: Weak hydrogen bonds between a carbon-hydrogen bond (from either ring) and a lone pair on a triazole nitrogen atom. researchgate.net

C-H···π interactions: An interaction where a C-H bond points towards the face of an aromatic ring. mdpi.com

Halogen bonding: Potential interactions involving the chlorine atom.

Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility. researchgate.netnih.gov

Table 4: Typical Crystallographic Parameters and Intermolecular Interactions for 1-Aryl-1,2,4-Triazole Derivatives.
ParameterTypical Value / TypeSignificance
Crystal SystemMonoclinic or TriclinicDescribes the symmetry of the unit cell. core.ac.uk
Space Groupe.g., P2₁/n, P-1Defines the symmetry operations within the crystal. nih.govcore.ac.uk
Dihedral Angle (Aryl-Triazole)30 - 60°Indicates the degree of twist between the two rings. nih.gov
π-π Stacking Distance3.4 - 3.8 ÅEvidence of stabilizing aromatic interactions. researchgate.net
C-H···N Bond Distance2.4 - 2.8 Å (H···N)Indicates weak hydrogen bonding. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

No specific crystallographic data containing bond lengths, bond angles, or torsional angles for this compound is currently available.

Characterization of Hydrogen Bonding Networks and π-Stacking Interactions

A detailed analysis of hydrogen bonding networks and π-stacking interactions is not possible without the crystal structure of this compound.

Crystal Packing Analysis and Polymorphism

Information on the crystal packing and potential polymorphic forms of this compound has not been reported.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

There is no information to confirm if this compound is a chiral compound, and no chiroptical spectroscopy data has been published.

Iv. Reactivity and Reaction Mechanisms of Alpha 1,2,4 Triazol 1 Yl P Chloroanisole

Electrophilic and Nucleophilic Reactivity at Key Molecular Sites

The molecule possesses both electron-rich and electron-poor centers, making it amenable to attack by both electrophiles and nucleophiles at specific locations. frontiersin.org The aromatic anisole (B1667542) ring is the principal site for electrophilic attack, while the triazole moiety is more susceptible to nucleophilic interactions.

The susceptibility of the anisole ring to electrophilic aromatic substitution is modulated by the cumulative electronic effects of the methoxy (B1213986), chloro, and triazol-1-yl substituents. The methoxy group (-OCH₃) is a strong activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the chloro group (-Cl) is a deactivating group, also with ortho, para-directing effects. The 1,2,4-triazole (B32235) ring is a five-membered, aromatic nitrogen heterocycle that is generally considered electron-deficient or π-excessive. chemicalbook.com When attached to the anisole ring at the alpha-position, it acts as an electron-withdrawing group, further deactivating the aromatic system towards electrophilic attack.

The regiochemical outcome of electrophilic substitution is determined by the synergy of these directing effects. The position para to the methoxy group is blocked by the chloro substituent. The two positions ortho to the strongly activating methoxy group are the most electronically favored sites for attack. However, one of these positions is sterically hindered by the adjacent alpha-1,2,4-triazol-1-yl group. Therefore, electrophilic substitution is most likely to occur at the carbon atom ortho to the methoxy group and meta to the chloro group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Electronic Effect Directing Influence
Methoxy (-OCH₃) Activating Ortho, Para
Chloro (-Cl) Deactivating Ortho, Para
alpha-1,2,4-Triazol-1-yl Deactivating Meta (predicted)

The 1,2,4-triazole ring is characterized by a low π-electron density on its carbon atoms due to the presence of three electronegative nitrogen atoms, rendering the ring π-deficient. chemicalbook.com This electronic feature makes the triazole carbons susceptible to nucleophilic attack. chemicalbook.com The C-5 position is particularly reactive due to its electron-deficient character, which facilitates deprotonation. rsc.org

The triazole moiety also exhibits basic properties. The nitrogen atoms at positions 2 and 4 possess lone pairs of electrons and can be protonated in acidic media; the pKa of the 1,2,4-triazolium cation is 2.45. wikipedia.org This protonation or coordination to a Lewis acid can further enhance the electrophilicity of the triazole ring, activating it for nucleophilic transformations. While N-unsubstituted 1,2,4-triazoles have an acidic NH proton (pKa 10.26), this is absent in the N-1 substituted alpha-1,2,4-Triazol-1-yl-p-chloroanisole. wikipedia.org Transformations can include nucleophilic substitution if a suitable leaving group is present on the triazole ring or ring-opening reactions under harsh conditions.

Metal-Mediated and Catalytic Transformations Involving the Chemical Compound

Transition metal catalysis provides powerful methods for the selective functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions that are not readily accessible through classical methods.

The chloro-substituent on the anisole ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. acs.org The generally accepted mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. High yields can be achieved for the coupling of 4-chloroanisole (B146269) derivatives using palladium precatalysts in combination with bulky ligands. acs.orgresearchgate.netresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically utilizing a dual catalyst system of palladium and a copper(I) salt.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Table 2: Representative Conditions for Cross-Coupling of Aryl Chlorides

Reaction Coupling Partner Catalyst System Base Solvent
Suzuki-Miyaura Arylboronic Acid Pd(OAc)₂, Bulky Phosphine Ligand K₂CO₃, Cs₂CO₃ Dioxane, Toluene
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI Et₃N, Piperidine THF, DMF
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃, Buchwald Ligand NaOt-Bu, K₃PO₄ Toluene, Dioxane

Direct C-H activation has emerged as a powerful and atom-economical strategy for molecular functionalization, avoiding the need for pre-functionalized substrates. rsc.org For this compound, C-H bonds on both the triazole and anisole rings are potential targets for such transformations.

The 1,2,3- and 1,2,4-triazole rings can be functionalized via metal-catalyzed C-H activation, often with palladium or copper catalysts. rsc.orgglobethesis.com The C-5 position of the 1,2,4-triazole ring is the most acidic and, therefore, the most common site for C-H functionalization reactions like arylation. rsc.org Furthermore, the triazole moiety itself can serve as a directing group for C-H activation at other positions in the molecule. rsc.org The nitrogen atoms of the triazole ring can coordinate to the metal catalyst, positioning it to selectively activate a nearby C-H bond, such as the ortho-C-H bond on the anisole ring. This directed approach allows for highly regioselective installation of new functional groups.

The 1,2,4-triazole moiety in this compound possesses nitrogen atoms at the 2- and 4-positions, each with a lone pair of electrons available for coordination to metal ions. wikipedia.org This allows the molecule to function as a ligand in coordination chemistry. rsc.org It can act as a monodentate ligand, coordinating to a single metal center through one of its nitrogen atoms. In some cases, triazole derivatives can also act as bridging ligands, linking two or more metal centers to form polynuclear complexes or coordination polymers.

The coordination of 1,2,4-triazole ligands to various transition metals, including iron, titanium, and niobium, has been studied. acs.orgnih.gov The resulting metal complexes can exhibit diverse structural geometries and electronic properties. The specific coordination mode (e.g., η¹ vs. η²) can be influenced by the steric and electronic nature of the metal center and the other ligands present. acs.org These triazole-containing metal complexes are of interest for their potential applications in catalysis, materials science, and as models for biological systems. rsc.org

Photochemical and Thermal Reactivity Studies

The stability of this compound under energy inputs like light and heat is a critical aspect of its chemical profile.

The photochemical behavior of 1,2,4-triazole derivatives suggests that this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation. The degradation process likely involves multiple pathways, driven by the absorption of photons and the subsequent formation of reactive intermediates. rsc.orgresearchgate.net

Studies on structurally related heterocyclic compounds indicate that photolytic degradation can be initiated by the electrophilic attack of hydroxyl radicals (•OH), which are often generated in aqueous environments under UV irradiation. researchgate.net For this compound, potential degradation pathways include:

Cleavage of the Triazole Ring: The high-energy input from UV light can lead to the fragmentation of the heterocyclic triazole ring.

Hydroxylation: The aromatic p-chloroanisole ring may undergo hydroxylation. researchgate.net This could involve the displacement of the chlorine atom or addition to the ring.

Dealkylation and Dechlorination: Similar to the degradation of other pesticides like atrazine, which contains a triazine ring, pathways involving the loss of alkyl groups (demethoxylation of the anisole) or the chlorine atom are plausible. nih.gov

Bond Scission: The bond between the alpha-carbon and the triazole ring or the p-chloroanisole ring could undergo homolytic or heterolytic cleavage, leading to a variety of radical or ionic intermediates.

The identification of intermediates in such processes typically relies on techniques like HPLC-MS/MS, which can separate and identify the mass of transient species formed during the reaction. nih.gov

The 1,2,4-triazole ring is a component of many thermally stable materials. Research on related substituted triazole and triazine heterocycles shows that they possess high thermal stability, often decomposing at temperatures well above 250°C. nih.govresearchgate.net The presence of chlorine substituents on an attached phenyl ring has been shown to increase the thermal stability of the compound. nih.gov

The thermal decomposition of such nitrogen-rich heterocycles is a complex, multi-stage process. nih.govmdpi.com It is often initiated by a radical mechanism involving the symmetric cleavage of the weakest C–N and C–C bonds. nih.gov The process in an inert atmosphere (pyrolysis) can differ significantly from that in an oxidizing atmosphere. researchgate.net In an oxidizing environment, decomposition typically occurs in two main stages, with the initial stage accounting for the majority of mass loss. nih.gov

The volatile products generated during the thermal decomposition of similar heterocyclic structures provide insight into the likely decomposition products of this compound.

Potential Gaseous ProductLikely OriginReference
Ammonia (B1221849) (NH₃)Fragmentation of the triazole ring nih.govresearchgate.net
Hydrogen Cyanide (HCN)Fragmentation of the triazole ring nih.govresearchgate.netresearchgate.net
Carbon Dioxide (CO₂)Oxidation of carbon backbone nih.govresearchgate.net
Carbon Monoxide (CO)Incomplete oxidation of carbon backbone nih.govresearchgate.net
Hydrogen Chloride (HCl)Decomposition involving the chloro-substituent nih.gov
Nitrogen Oxides (NO, NO₂)Decomposition of the nitrogen heterocycle nih.govresearchgate.net
Water (H₂O)Decomposition product nih.govresearchgate.net

Acid-Base Properties and Protonation Equilibria in Various Media

The 1,2,4-triazole ring imparts distinct acid-base properties to the molecule. The parent 1,2,4-triazole is an amphoteric compound, meaning it can act as both a weak acid and a weak base. wikipedia.org

Basicity: The triazole ring contains nitrogen atoms with lone pairs of electrons that can accept a proton. This weak basicity is a common feature of 1,2,4-triazole structures. mdpi.com In an acidic medium, the molecule can become protonated to form a triazolium cation. The pKa of the conjugate acid of unsubstituted 1,2,4-triazole (C₂N₃H₄⁺) is approximately 2.45. wikipedia.org This indicates that protonation will readily occur in strongly acidic solutions.

Acidity: The N-H proton of the triazole ring can be removed by a strong base. The pKa for this deprotonation in the parent 1,2,4-triazole is approximately 10.26, making it a very weak acid. wikipedia.org

For this compound, which is an N-substituted triazole, the primary site of basicity would be the non-substituted nitrogen atoms at positions 2 and 4 of the triazole ring. The electron-withdrawing effects of the attached p-chloroanisole group may slightly decrease the basicity of the triazole ring compared to the unsubstituted parent compound. The equilibrium between the neutral molecule and its protonated form is highly dependent on the pH of the medium.

Mechanistic Investigations of Novel Reactions

To fully understand the reactivity of this compound, detailed mechanistic investigations of its reactions are necessary. Such studies employ a variety of physical organic chemistry techniques.

Kinetic studies are fundamental to elucidating reaction mechanisms by determining the rate of a reaction and its dependence on the concentration of reactants. For a hypothetical reaction involving this compound, the reaction order with respect to the compound and other reagents would be determined by systematically varying their initial concentrations and measuring the effect on the initial reaction rate.

For example, studies on the degradation of other complex molecules have shown that the process can follow first-order kinetics, where the rate is dependent only on the concentration of the substrate. nih.gov In contrast, kinetic studies of the nitration of triazolone derivatives in acid mixtures revealed a more complex dependence of the reaction rate constants on the acidity of the medium. researchgate.net For any novel reaction, establishing the experimental rate law (e.g., Rate = k[Substrate]ˣ[Reagent]ʸ) is the first step in proposing a plausible mechanism.

More advanced mechanistic questions can be addressed using isotopic labeling and stereochemistry.

Isotope Effect Analysis: The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond (or other bond) is broken in the rate-determining step of a reaction. For instance, if a proposed mechanism involves the abstraction of the proton at the alpha-carbon, one could synthesize a version of the molecule where that hydrogen is replaced by deuterium. A comparison of the reaction rates for the normal and deuterated compounds would reveal the KIE. A significant primary KIE (kH/kD > 1) would provide strong evidence for the C-H bond being broken in the rate-limiting step.

Stereochemical Probes: If the alpha-carbon is a stereocenter, the stereochemical outcome of a reaction can provide profound mechanistic insight. By starting with an enantiomerically pure sample of this compound, one could analyze the stereochemistry of the product.

Inversion of configuration is the hallmark of an Sₙ2-type mechanism.

Racemization (a mix of inversion and retention) suggests an Sₙ1-type mechanism proceeding through a planar carbocation intermediate.

Retention of configuration would point towards a more complex mechanism, possibly involving double inversion or a front-side attack.

These advanced studies, while not yet reported for this specific compound, represent the standard methodologies for rigorously establishing reaction mechanisms in organic chemistry.

Isolation and Characterization of Reaction Intermediates

Detailed investigations into the reaction mechanisms for the synthesis of this compound have not specifically reported the isolation and characterization of its transient reaction intermediates. The scientific literature primarily focuses on synthetic methodologies, reaction conditions, and the characterization of the final product. However, by examining the established synthesis routes for analogous 1,2,4-triazole derivatives, it is possible to infer the types of stable intermediates that are likely formed and are often isolated and characterized.

In many multi-step syntheses leading to 1,2,4-triazoles, precursor molecules are formed that represent key, stable intermediates. These compounds are not transient species but are isolable products of one reaction step before being used as the reactant in the next. The characterization of these intermediates is crucial for confirming the reaction pathway. Two common classes of such isolable intermediates in triazole synthesis are amidrazones and thiosemicarbazides.

Amidrazone Intermediates

Amidrazones are pivotal intermediates in several synthetic pathways to 1,2,4-triazoles, such as the Pellizzari synthesis. They are typically formed from the reaction of hydrazonoyl chlorides with nucleophiles like ammonia or amines. alaqsa.edu.ps These amidrazone derivatives can then undergo intramolecular cyclization to form the 1,2,4-triazole ring. organic-chemistry.org The stability of amidrazones allows for their isolation and purification, and their structures are routinely confirmed using standard spectroscopic techniques. alaqsa.edu.psorganic-chemistry.org

For instance, trifluoromethylated amidrazones have been successfully synthesized and characterized as key precursors for producing 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. organic-chemistry.org Their characterization data provides a reference for identifying similar intermediate structures.

Table 1: General Spectroscopic Data for Characterization of Amidrazone Intermediates
Spectroscopic MethodObserved FeaturesTypical Chemical Shift/Frequency (ppm or cm⁻¹)Reference
Infrared (IR) SpectroscopyN-H stretching vibrations3237 - 3418 cm⁻¹ alaqsa.edu.ps
C=O stretching (for α-carbonyl substituted amidrazones)~1650 - 1726 cm⁻¹ alaqsa.edu.ps
1H NMR SpectroscopyN-H protonsVariable, often broad signals organic-chemistry.org
13C NMR SpectroscopyC=N carbon~140 - 143 ppm alaqsa.edu.ps
C=O carbon (for α-carbonyl substituted amidrazones)~158 - 193 ppm alaqsa.edu.ps

Thiosemicarbazide (B42300) Intermediates

In the synthesis of 1,2,4-triazole-3-thiones, thiosemicarbazides are universally employed as stable and isolable intermediates. nih.gov These compounds are typically prepared through the reaction of an acid hydrazide with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized, often under basic conditions, to yield the corresponding 4-allyl-5-substituted-4H-1,2,4-triazole-3-thiol. nih.gov The successful synthesis and purity of the thiosemicarbazide intermediate are confirmed prior to the final cyclization step.

Table 2: Spectroscopic Data for a Representative Thiosemicarbazide Intermediate (1-(picolinoyl)-4-allyl-thiosemicarbazide)
Spectroscopic MethodObserved FeatureChemical Shift/FrequencyReference
13C NMR Spectroscopy-C=S carbon165.1 - 166.1 ppm nih.gov
-C=O carbon184.2 - 187.7 ppm nih.gov

While stable precursors like amidrazones and thiosemicarbazides are regularly isolated, more transient intermediates formed during reactions like N-arylation or intramolecular cyclization are generally not. Their existence is typically inferred from mechanistic studies and computational analysis rather than direct isolation. Although challenging, the isolation of highly reactive intermediates such as N-acyl-1,2,3-triazoles has been achieved for related heterocyclic systems, confirming their role in reaction pathways. rsc.org However, for this compound, such specific studies on transient intermediates have not been reported.

V. Theoretical and Computational Chemistry of Alpha 1,2,4 Triazol 1 Yl P Chloroanisole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure, stability, and electronic characteristics of molecules like alpha-1,2,4-Triazol-1-yl-p-chloroanisole.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to explore its conformational landscape. This involves identifying all possible spatial arrangements of the atoms (conformers) that correspond to energy minima. The relative energies of these conformers would be calculated to determine the most stable geometries. Furthermore, DFT can be used to study different isomers of the compound, providing insights into their relative stabilities and the energy barriers for interconversion.

For more precise energy calculations, ab initio and post-Hartree-Fock methods can be utilized. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods, particularly the more computationally intensive ones like CCSD(T), are capable of providing highly accurate predictions of molecular energies, bond lengths, and bond angles. Such calculations would offer a benchmark for the energetics of this compound, complementing the broader conformational searches performed with DFT.

The Quantum Theory of Atoms in Molecules (QTAIM) would be applied to the calculated electron density of this compound to characterize the nature of its chemical bonds. By analyzing the topology of the electron density, one can identify bond critical points and quantify the properties of the bonds, such as their ionicity or covalency.

Natural Bond Orbital (NBO) analysis would provide a detailed picture of the bonding in terms of localized orbitals. This method allows for the investigation of charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis could reveal the extent of electron delocalization between the triazole and p-chloroanisole rings and quantify the stabilizing effects of these interactions.

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule. For this compound, theoretical ¹H and ¹³C NMR spectra would be computed. These predicted chemical shifts, when compared with experimental data, can help in the definitive assignment of signals to specific atoms in the molecule and confirm its structure.

Below is a hypothetical data table illustrating how such computational NMR data would be presented.

AtomPredicted Chemical Shift (ppm)
C1Data not available
C2Data not available
......
H1Data not available
H2Data not available
......

Computational vibrational frequency analysis, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational modes and their corresponding frequencies and intensities provide a theoretical spectrum that can be compared with experimental IR and Raman spectra. This comparison is crucial for the assignment of observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes of the functional groups present in the molecule.

A hypothetical data table for predicted vibrational frequencies is shown below.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C-H stretchData not availableData not available
C=N stretchData not availableData not available
C-Cl stretchData not availableData not available
.........

UV-Vis Absorption and Emission Spectra Modeling

The electronic absorption and emission properties of triazole derivatives are of significant interest for applications in materials science and photochemistry. nih.gov Theoretical modeling of UV-Vis spectra allows for the assignment of electronic transitions and provides a predictive framework for understanding how structural modifications influence optical properties.

Table 1: Representative Theoretical UV-Vis Absorption Data for Aromatic-Triazole Systems

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 (π → π*) 4.5 - 5.0 248 - 275 > 0.1
S0 → S2 (π → π*) 5.2 - 5.8 214 - 238 > 0.2

Note: This table represents typical data ranges for analogous compounds and is for illustrative purposes. Actual values for a-1,2,4-Triazol-1-yl-p-chloroanisole would require specific calculations.

Emission spectra (fluorescence) modeling involves the geometry optimization of the first excited state (S1). The energy difference between the optimized S1 and the ground state energy at that geometry provides the emission maximum. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important parameter in luminescent materials. nih.gov

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the mechanism of formation for a-1,2,4-Triazol-1-yl-p-chloroanisole is crucial for optimizing its synthesis. Computational transition state analysis is a key method for mapping out reaction pathways and identifying rate-determining steps.

The synthesis of 1-substituted-1,2,4-triazoles often involves the reaction of a corresponding halide with 1H-1,2,4-triazole. For a-1,2,4-Triazol-1-yl-p-chloroanisole, a plausible pathway is the nucleophilic substitution of a halogenated p-chloroanisole precursor by the triazole anion.

Using quantum chemical methods, the potential energy surface of the reaction can be explored. This involves locating the structures of the reactants, products, and, most importantly, the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants defines the activation barrier (ΔG‡). A lower activation barrier corresponds to a faster reaction rate. Calculations on similar S-alkylation reactions of triazole-thiols have been performed to understand regioselectivity and reactivity. researchgate.net

Table 2: Illustrative Energetic Data from a Hypothetical Reaction Pathway Calculation

Species Relative Enthalpy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
Reactants 0.0 0.0
Transition State (TS) +20.5 +22.1
Products -15.2 -14.5

Note: Data is hypothetical and serves to illustrate the outputs of a computational reaction mechanism study.

The solvent can have a profound impact on reaction rates and outcomes. Implicit and explicit solvent models are used in computational chemistry to account for these effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which can stabilize charged species like transition states. Explicit models involve including a number of solvent molecules directly in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding. For nucleophilic substitution reactions, polar aprotic solvents are often employed, and computational models can help predict their effect on the activation barrier.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties and reactions, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of molecules over time. researchgate.netpensoft.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how their positions and velocities evolve. mdpi.com

MD simulations can provide a detailed picture of how a-1,2,4-Triazol-1-yl-p-chloroanisole interacts with solvent molecules. By simulating the compound in a box of solvent (e.g., water or an organic solvent), one can calculate radial distribution functions (RDFs). RDFs reveal the probability of finding a solvent atom at a certain distance from a solute atom, offering insights into the structure of the solvation shell. For instance, the nitrogen atoms of the triazole ring may show strong interactions with protic solvents through hydrogen bonding. researchgate.net This analysis can also uncover preferential solvation in mixed-solvent systems, where one solvent component is enriched in the immediate vicinity of the solute.

For solid-state applications, understanding the crystal structure is essential. MD simulations and related methods can be used to predict the most stable crystal packing arrangement and calculate the lattice energy. The lattice energy is the energy released when gaseous ions form a solid crystal, and its calculation is a critical test for the accuracy of the force field used in the simulation. While experimental data comes from X-ray diffraction nih.gov, computational predictions can screen for possible polymorphs (different crystal structures of the same compound) and rationalize observed packing motifs, such as π–π stacking between aromatic rings or hydrogen bonding networks. nih.gov

Vi. Advanced Research Applications and Functional Material Integration

Supramolecular Chemistry and Self-Assembly Processes

The non-covalent interactions dictated by the functional groups within alpha-1,2,4-triazol-1-yl-p-chloroanisole are fundamental to its potential applications in supramolecular chemistry. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the aromatic rings are capable of engaging in π-π stacking interactions. These features are crucial for the construction of ordered supramolecular assemblies.

While specific studies detailing the use of this compound in the design of molecular receptors and host-guest systems are not extensively documented in publicly available research, the structural motifs of the broader class of 1,2,4-triazole (B32235) derivatives suggest a strong potential for such applications. The triazole ring, with its capacity for hydrogen bonding and coordination with metal ions, can serve as a binding site for various guest molecules. The p-chloroanisole group can further contribute to the binding affinity and selectivity of a potential host system through hydrophobic and van der Waals interactions.

The design of a molecular receptor based on this compound would likely involve integrating it into a larger macrocyclic or pre-organized structure. This would create a well-defined cavity where guest molecules could be selectively bound. The principles of molecular recognition, driven by complementary shapes, sizes, and chemical functionalities between the host and guest, would govern the formation of these host-guest complexes.

Table 1: Potential Non-Covalent Interactions in Host-Guest Systems

Interaction TypeDonor/Acceptor Group on Host (this compound)Potential Guest Molecule Functional Groups
Hydrogen BondingTriazole Nitrogen Atoms-OH, -NH2, -COOH
π-π StackingPhenyl Ring of p-chloroanisoleAromatic rings (e.g., benzene (B151609), pyridine)
Halogen BondingChlorine AtomLewis basic sites (e.g., lone pairs on O, N)
Hydrophobic InteractionsAnisole (B1667542) Methyl Group, Phenyl RingAlkyl chains, nonpolar moieties

Currently, there is a lack of specific research on the formation of self-assembled monolayers (SAMs) or thin films using this compound. However, the formation of such organized structures is theoretically plausible. For SAM formation, the molecule would require a suitable anchor group to bind to a specific substrate. If modified to include a thiol or silane (B1218182) group, for instance, it could potentially form ordered monolayers on gold or silicon oxide surfaces, respectively. The intermolecular interactions, such as π-π stacking and dipole-dipole interactions, would then drive the self-assembly process, leading to a well-ordered thin film. The orientation of the molecules within the SAM would be influenced by the interplay between the substrate-anchor interaction and the intermolecular forces.

Role in Catalysis as a Ligand or Organocatalyst Component

The 1,2,4-triazole moiety is a well-established N-donor ligand in coordination chemistry and has been incorporated into various catalytic systems. The nitrogen atoms can coordinate to a metal center, influencing its electronic properties and reactivity. Furthermore, the triazole ring itself can participate in organocatalysis.

While specific catalytic applications of this compound are not widely reported, related 1,2,4-triazole derivatives have shown promise. As a ligand, it could coordinate with transition metals to form homogeneous catalysts for a variety of organic transformations, such as cross-coupling reactions or oxidations. The electronic nature of the p-chloroanisole substituent could modulate the catalytic activity of the metal center.

In the realm of heterogeneous catalysis, organocatalysts based on proline-triazole derivatives have been successfully immobilized on mesoporous silica (B1680970). These solid catalysts have demonstrated efficiency and reusability in asymmetric aldol (B89426) reactions. This suggests a viable strategy for developing heterogeneous catalysts based on this compound, potentially by functionalizing it for covalent attachment to a solid support.

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their practicality by enabling easy separation and recycling. For a catalyst derived from this compound, several immobilization techniques could be envisioned. Covalent attachment to polymers or inorganic supports like silica or alumina (B75360) would provide a robust and reusable catalytic system. The choice of support and the linking strategy would be crucial in maintaining the catalyst's activity and selectivity. Research on silica-supported (2S)-(1,2,4-triazol-3-yl)-proline organocatalysts has shown that these materials can be recovered and reused multiple times with only a limited loss of efficiency.

Table 2: Potential Immobilization Strategies for Catalytic Systems

Support MaterialLinkage ChemistryPotential Catalytic Application
Silica GelSilanization followed by covalent bond formationAsymmetric Synthesis, Cross-Coupling
PolystyreneFunctionalization of the polymer backboneOxidation, Reduction
AluminaDirect adsorption or covalent attachmentAcid-catalyzed reactions

Advanced Materials Science Applications (excluding clinical delivery)

The electron-deficient nature of the 1,2,4-triazole ring makes it an attractive component for materials with specific electronic and optical properties. While direct applications of this compound in materials science are not well-documented, the broader class of 1,2,4-triazole derivatives has been explored for various advanced materials. These compounds have shown excellent electron-transport and hole-blocking properties, making them suitable for use in organic light-emitting diodes (OLEDs). The incorporation of such molecules into devices can lead to improved performance and efficiency. The specific substituents on the triazole core play a significant role in tuning the material's properties, such as its emission color and charge-transport capabilities.

Integration into Polymer Systems for Functional Properties

The incorporation of 1,2,4-triazole moieties into polymer backbones is a strategy to imbue the resulting materials with novel functionalities. Research into polymers derived from 1,2,4-triazole has demonstrated their potential utility in a range of applications. For instance, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized and have shown promising results in antibacterial and anticorrosion studies ajchem-a.com.

The synthesis of new derivatives of 1,2,4-triazole, 1,2,4-triazole-3-one, and 1,2,4-triazole-3-thione has been achieved, indicating the versatility of the triazole chemistry in creating varied polymer structures researchgate.net. These new polymer products have been characterized by various spectroscopic methods to confirm their structures researchgate.net. The integration of such triazole derivatives can enhance the thermal stability, chemical resistance, and coordinating ability of the base polymers. While direct studies on the polymerization of this compound are not extensively documented, the existing literature on related compounds suggests its potential as a monomer or a functional additive in polymer science lifechemicals.comnih.gov.

Table 1: Examples of Functional Properties of Triazole-Containing Polymers

Functional PropertyTriazole Derivative ExamplePotential ApplicationReference
Antibacterial 4-Azo-3,5-substituted-1,2,4-triazole polymersMedical devices, coatings ajchem-a.com
Anticorrosion 4-Azo-3,5-substituted-1,2,4-triazole polymersProtective coatings for metals ajchem-a.com
Enhanced Thermal Stability Polyethylene with substituted 1,2,4-triazoleHigh-performance plastics researchgate.net

Optoelectronic and Photoactive Material Development

The photophysical properties of molecules containing triazole rings are of significant interest for the development of optoelectronic and photoactive materials. The triazole moiety can influence the electronic transitions within a molecule, affecting its absorption and emission characteristics. Research on novel triazolothiadiazole derivatives has shown that their spectral properties are highly dependent on the nature of the substituents attached to the triazole skeleton nih.gov. This suggests that the fluorescent properties can be tuned by modifying the structure, which is a desirable feature for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells nih.gov.

Furthermore, the introduction of a 1,2,3-triazole motif into pyrene (B120774) derivatives has been shown to influence their photophysical behavior, with these compounds exhibiting high fluorescence quantum yields nih.gov. While this research pertains to 1,2,3-triazoles, the general principles of how heterocyclic rings affect chromophores are relevant. The photophysical properties of metal complexes bearing 1,2,3-triazole-based ligands have also been a focus, particularly for d⁶ metals like rhenium(I), ruthenium(II), and iridium(III) researchgate.nethud.ac.uk. These studies provide a framework for understanding how the this compound moiety could potentially be used in the design of new photoactive materials.

Table 2: Photophysical Properties of Selected Triazole Derivatives

Triazole Derivative TypeKey Photophysical PropertyPotential Optoelectronic ApplicationReference
Triazolothiadiazoles Tunable fluorescenceOrganic Light-Emitting Diodes (OLEDs) nih.gov
Pyrene with 1,2,3-triazole High fluorescence quantum yieldFluorescent probes nih.gov
Rhenium(I) triazole complexes Emissive in solutionPhoto-sensitizers hud.ac.uk

Chemical Sensor Design and Sensing Mechanisms

The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions and forming hydrogen bonds with anions. This property is the basis for the design of chemosensors. Triazole-based chemosensors have been developed for the detection of a range of analytes, including metal cations and anions sci-hub.seresearchgate.net. The sensing mechanism typically involves the selective binding of the analyte to the triazole moiety, which results in a detectable change in the sensor's optical or electrochemical properties, such as a change in color or fluorescence intensity sci-hub.se.

For example, a novel 1,2,3-triazole-based fluorescence chemosensor has been synthesized for the specific "turn-on" detection of fluoride (B91410) ions rsc.org. Similarly, 1,2,3-triazole derivatives have been shown to be selective and sensitive for Hg2+ ions epa.gov. A water-soluble bis-Schiff base sensor with a triazole component has also been developed for the fast detection of Pb2+ ions rsc.org. These examples underscore the potential of this compound to be developed into a selective chemosensor, where the triazole ring would act as the binding site and the chloroanisole portion could be modified to fine-tune its sensitivity and selectivity.

Table 3: Triazole-Based Chemical Sensors and Their Target Analytes

Sensor TypeTarget AnalyteSensing MechanismReference
Fluorescence "turn-on" sensor Fluoride ionsHydrogen bonding rsc.org
UV-Visible sensor Hg2+ ionsCoordination epa.gov
Fluorescent-colorimetric sensor Pb2+ ionsComplexation rsc.org

Environmental Chemistry and Degradation Studies

The widespread use of azole fungicides, which are structurally related to this compound, has led to concerns about their environmental fate. Research in this area focuses on understanding how these compounds degrade in the environment and the persistence of their transformation products.

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation processes, such as photolysis and hydrolysis, play a crucial role in the environmental breakdown of azole fungicides. The degradation of the azole fungicide fluconazole (B54011), for example, has been shown to occur through indirect photochemistry in natural waters, with degradation half-lives ranging from two weeks to a year acs.orgnih.gov. The presence of substances like nitrate (B79036) and dissolved organic matter in the water can influence the rate of this degradation acs.orgnih.gov.

Studies on other triazole fungicides, such as epoxiconazole, tebuconazole, and flutriafol, have indicated that they have long residual periods in both water and soil, with hydrolysis half-lives that can extend to several months depending on the pH researchgate.net. The main degradation route for azole fungicides under UV irradiation often involves the substitution of halogen atoms by hydroxyl moieties nih.govresearchgate.net. Given the chloro-substituent on the anisole ring of this compound, similar photochemical degradation pathways are plausible.

Transformation Products and Environmental Persistence

A significant concern with the degradation of azole fungicides is the formation of persistent and mobile transformation products. The degradation of fluconazole, for instance, yields 1,2,4-triazole and 1,2,4-triazole-1-acetic acid, which are more resistant to indirect photochemistry than the parent compound acs.orgnih.gov. The environmental half-life for 1,2,4-triazole can be between one and three years acs.orgnih.gov.

The final degradation product of many azole fungicides is often the triazole ring itself nih.govresearchgate.net. Due to its high stability and solubility in water, 1,2,4-triazole is considered an environmental risk isres.org. The persistence of fluconazole, which is resistant to biodegradation, has also been noted as a concern sci-hub.ruresearchgate.net. Research on the co-metabolic biodegradation of 1H-1,2,4-triazole has been explored as a potential remediation strategy researchgate.net. These findings suggest that while this compound may degrade in the environment, its 1,2,4-triazole moiety is likely to persist as a transformation product.

Table 4: Environmental Persistence of Azole Fungicides and Their Transformation Products

CompoundEnvironmental MatrixHalf-lifeKey FindingReference
Fluconazole Natural Waters2 weeks - 1 yearDegrades via indirect photochemistry acs.orgnih.gov
Epoxiconazole Paddy Soil182 - 365 daysLong residual period researchgate.net
Tebuconazole Paddy Soil182 - 365 daysLong residual period researchgate.net
1,2,4-Triazole Environment1 - 3 yearsPersistent transformation product acs.orgnih.gov
Climbazole Aerobic activated sludge5.3 daysBiodegradable sci-hub.ruresearchgate.net

Q & A

Q. What are the optimal synthetic routes for α-1,2,4-Triazol-1-yl-p-chloroanisole, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing triazole derivatives with p-chloroanisole precursors in polar aprotic solvents (e.g., DMSO) under controlled temperature (e.g., 18-hour reflux at 80–100°C) is a common approach . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1 molar ratio of triazole to aryl halide), using catalysts like glacial acetic acid to enhance reactivity, or employing recrystallization with water-ethanol mixtures for purification . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. How is α-1,2,4-Triazol-1-yl-p-chloroanisole characterized structurally, and what analytical techniques are critical?

  • Methodology : Structural confirmation requires a combination of:
  • Spectroscopy : 1^1H/13^13C NMR to identify substituent positions (e.g., distinguishing chlorine and methoxy groups on the aromatic ring) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., MH+^+ peak at m/z 539 for isotopic chlorine patterns) .
  • Thermal Analysis : Melting point determination (e.g., 141–143°C) to assess purity .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values) due to the known bioactivity of triazole derivatives against fungi and bacteria . Antioxidant potential can be tested via DPPH radical scavenging. Dose-response curves (e.g., 0–100 μg/mL) and controls (e.g., ascorbic acid) ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in spectral data assignments for triazole derivatives like α-1,2,4-Triazol-1-yl-p-chloroanisole?

  • Methodology : Discrepancies in NMR or MS data may arise from tautomerism or isotopic chlorine effects. For example, 1^1H NMR signals for triazole protons can shift due to solvent polarity or hydrogen bonding. Validate assignments using 2D NMR (COSY, HSQC) and computational modeling (DFT calculations) . Cross-check with HRMS-ESI to confirm isotopic patterns (e.g., 35^{35}Cl vs. 37^{37}Cl ratios) .

Q. What environmental fate and toxicological risks are associated with this compound?

  • Methodology : Conduct environmental persistence studies via hydrolysis/photolysis experiments (pH 4–9, UV light exposure). Use LC-MS/MS to quantify degradation products. For toxicology, employ Daphnia magna or zebrafish embryo assays to assess acute toxicity (LC50_{50}). Regulatory frameworks like EPA’s contaminant candidate list (CCL) provide benchmarks for environmental risk assessment .

Q. How to design experiments to probe the mechanism of action in biological systems?

  • Methodology : Use transcriptomic analysis (e.g., ddPCR, RNA-seq) to identify gene targets (e.g., Col1a1, MMP9) affected by the compound in cell lines. Pair this with mitochondrial function assays (e.g., Seahorse XF Analyzer) to link bioactivity to metabolic pathways . Dose-dependent studies (e.g., 0–50 μM) and statistical models (mixed-effects regression) ensure robustness .

Q. What strategies mitigate inconsistencies in biological replicate data for this compound?

  • Methodology : Standardize experimental conditions (e.g., cell passage number, solvent controls) to minimize variability. Use internal standards (e.g., housekeeping genes like GAPDH) in qPCR or Western blot assays. For contradictory results (e.g., opposing effects in replicates), apply meta-analysis tools or Bayesian statistics to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.